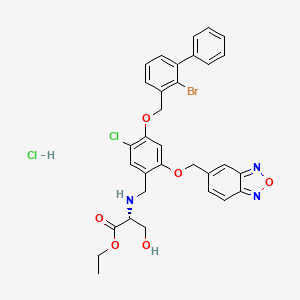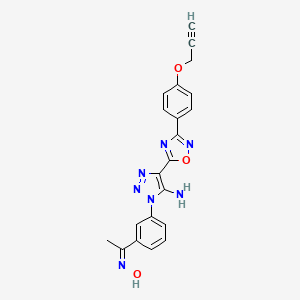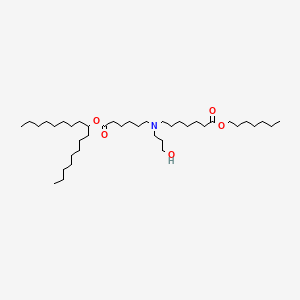![molecular formula C38H46O8 B11934580 (Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-ジメチルオクタ-2,6-ジエニル]-6,8-ジヒドロキシ-17,17-ジメチル-5-(3-メチルブト-2-エニル)-10,14-ジオキソ-3,16-ジオキサペンタシクロ[11.4.1.02,11.02,15.04,9]オクタデカ-4,6,8,11-テトラエン-15-イル]-2-メチルブト-2-エン酸」は、複数の官能基と非常に複雑な構造を特徴とする複雑な有機分子です。 このような化合物は、多くの場合、顕著な生物活性を示し、様々な科学研究分野において注目されています。
準備方法
合成経路と反応条件
このような複雑な分子の合成には、通常、様々な環の形成や官能基の導入を含む複数の工程が必要です。 一般的な合成経路には、以下のようなものがあります。
環化反応: ペンタシクリックコアを形成します。
官能基変換: ヒドロキシル、ケトなどの基を導入します。
立体選択的合成: 原子の正しい空間配置を確保します。
工業生産方法
該当する場合、このような化合物の工業生産には、以下のようなものが含まれる可能性があります。
反応条件の最適化: 収率と純度を最大化します。
スケールアッププロセス: ラボ規模から工業規模への移行。
精製技術: クロマトグラフィーや結晶化など。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を受ける可能性があります。
酸化: 追加の酸素原子を導入するか、水素原子を除去します。
還元: 水素原子を付加するか、酸素原子を除去します。
置換: 1つの官能基を別の官能基に置き換えます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、以下のようなものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: 特定の変換を促進します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって追加のケトンやカルボン酸が生成される可能性がありますが、還元によってアルコールが生成される可能性があります。
科学研究への応用
化学
化学において、このような化合物は、その独特の構造的特徴と反応性のために、しばしば研究されています。 これらは、以下として役立ちます。
モデル化合物: 反応機構の研究。
ビルディングブロック: より複雑な分子の合成。
生物学と医学
生物学と医学において、これらの化合物は、以下を示す可能性があります。
薬理活性: 様々な疾患に対する潜在的な治療効果。
生物学的相互作用: 特定のタンパク質や酵素への結合。
産業
産業において、用途には以下のようなものがあります。
材料科学: 特定の特性を持つ新素材の開発における使用。
農業: 農薬や成長調整剤としての潜在的な使用。
科学的研究の応用
Chemistry
In chemistry, such compounds are often studied for their unique structural features and reactivity. They may serve as:
Model compounds: for studying reaction mechanisms.
Building blocks: for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, these compounds may exhibit:
Pharmacological activity: Potential therapeutic effects against various diseases.
Biological interactions: Binding to specific proteins or enzymes.
Industry
In industry, applications could include:
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential use as pesticides or growth regulators.
作用機序
このような化合物の作用機序には、以下が含まれます。
分子標的: 化合物が相互作用する特定のタンパク質、酵素、または受容体。
関与する経路: 化合物の活性によって影響を受ける生物学的経路。
類似化合物の比較
類似化合物
類似の化合物には、複数の官能基と環を持つ他の複雑な有機分子が含まれる可能性があります。 例としては、以下のようなものがあります。
テルペノイド: 類似の構造的特徴と生物活性を有する化合物。
ステロイド: 生物学的意義が大きい別のクラスの複雑な分子。
独自性
この化合物の独自性は、原子と官能基の特定の配置にあり、これは独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups and rings. Examples might be:
Terpenoids: Compounds with similar structural features and biological activity.
Steroids: Another class of complex molecules with significant biological importance.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C38H46O8 |
|---|---|
分子量 |
630.8 g/mol |
IUPAC名 |
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m0/s1 |
InChIキー |
RCWNBHCZYXWDOV-KVUJOVKHSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@H]4C[C@H]5[C@]3(O2)[C@@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)





![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
